6-[5-(4-tert-Butylphenyl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[5-(4-tert-Butylphenyl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that combines a bipyrimidine core with a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(4-tert-Butylphenyl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the condensation of 4-tert-butylbenzaldehyde with 2,4’-bipyrimidine under basic conditions, followed by cyclization to form the cyclohexadienone ring. The reaction conditions often include the use of solvents like toluene and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-[5-(4-tert-Butylphenyl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the cyclohexadienone moiety to cyclohexanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are used under various conditions.
Major Products
The major products formed from these reactions include quinones, cyclohexanol derivatives, and substituted aromatic compounds.
Scientific Research Applications
6-[5-(4-tert-Butylphenyl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 6-[5-(4-tert-Butylphenyl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The bipyrimidine core can interact with nucleic acids, potentially inhibiting DNA replication or transcription. The cyclohexadienone moiety may participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its use in OLEDs and as a fluorescent molecule.
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene: Another compound with similar structural features and applications in materials science.
Uniqueness
6-[5-(4-tert-Butylphenyl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a bipyrimidine core and a cyclohexadienone moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
923594-34-7 |
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Molecular Formula |
C24H22N4O |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[5-(4-tert-butylphenyl)-2-pyrimidin-4-ylpyrimidin-4-yl]phenol |
InChI |
InChI=1S/C24H22N4O/c1-24(2,3)17-10-8-16(9-11-17)19-14-26-23(20-12-13-25-15-27-20)28-22(19)18-6-4-5-7-21(18)29/h4-15,29H,1-3H3 |
InChI Key |
LSHOQGVMVFUASE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=CC=C3O)C4=NC=NC=C4 |
Origin of Product |
United States |
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